Home > Products > Screening Compounds P118317 > 3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide
3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide -

3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide

Catalog Number: EVT-4721281
CAS Number:
Molecular Formula: C21H26N2O2
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide) []

  • Compound Description: Bicalutamide is an oral medication used to treat prostate cancer. It belongs to the anti-androgen class of drugs. [] Quantum chemical studies have been conducted to investigate its properties and potential mechanism of action. []

(2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (38p, ZENECA ZD3523) []

  • Compound Description: This compound is a potent, orally active leukotriene receptor antagonist currently under clinical evaluation. It exhibits a Ki of 0.42 nM for the displacement of [3H]LTD4 on guinea pig lung membranes and has an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs. []
  • Relevance: Both (2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide and 3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide are amide derivatives and share a similar core structure with an amide bond linking an aromatic ring system to a substituted alkyl chain. The presence of fluorinated substituents in both compounds is another common feature. []

3. 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenza mide (5) []

  • Compound Description: This compound, along with its 4-fluorobenzyl (6) and 3-methyl-2-butenyloxy analogues (22), demonstrated superior gastrokinetic activity compared to cisapride and equipotency to the 2-ethoxy analogue (1b, AS-4370) in enhancing gastric emptying activity. Notably, these compounds did not exhibit dopamine D2 receptor antagonistic activity. []
  • Relevance: The most striking structural similarity between compound 5 and 3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide is the presence of the N-[(4-benzyl-2-morpholinyl)methyl]propanamide moiety. This shared structural feature suggests that both compounds might exhibit comparable binding affinities to specific targets, despite differences in their aromatic ring substituents. []

4. Sah 58-035 [3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide] [, ]

  • Compound Description: Sah 58-035 is a prototypical inhibitor of acyl-cholesterolacyl-transferase (ACAT) [], which plays a crucial role in cholesterol esterification and foam cell formation. [] It was discovered that Sah 58-035 also acts as an agonist of estrogen receptors (ERα and ERβ). []
  • Relevance: Similar to 3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide, Sah 58-035 contains a propanamide group and a 4-methylphenyl substituent. This structural resemblance, alongside the presence of aromatic rings in both molecules, highlights their shared chemical features and potential for exhibiting similar biological activities. [, ]

5. N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779) [, , ]

  • Compound Description: TAK-779 is a noncompetitive allosteric antagonist of the CCR5 receptor, [] inhibiting the binding of chemokines like MIP-1α (CCL3). [] While it blocks the calcium response effects of CCR5 activation by RANTES (CCL5), it does not effectively antagonize 125I-RANTES binding, highlighting a unique divergence between its functional blockade and binding effects. [] TAK-779 also exhibits noncompetitive antagonist activity at the CXCR3 receptor, accompanied by inverse agonistic properties. []
  • Relevance: Both TAK-779 and 3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide contain a 4-methylphenyl group linked to an amide bond. Although TAK-779 possesses a more complex structure with a benzocycloheptene ring system and a tetrahydro-2H-pyran-4-aminium substituent, the shared core structure suggests potential similarities in their binding interactions with certain targets. [, , ]

6. (R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de)-1,4-benzoxazin-6-yl]-1-napthalenylmethanone (R-(+)-WIN 55,212-2; WIN) [, ]

  • Compound Description: WIN is a cannabinoid agonist that activates cannabinoid receptor-1 (CB1) receptors. [, ] This activation leads to the inhibition of NMDA-mediated calcium influx and neuronal cell death, potentially via the inositol triphosphate (IP3) signaling pathway. [] WIN also exhibits immunosuppressive effects by inhibiting interleukin-2 production in T cells, possibly through a mechanism involving an elevation in intracellular calcium concentration. []
  • Relevance: Both WIN and 3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide share the presence of a morpholine ring in their structures. Despite significant differences in their core structures, the shared morpholine moiety suggests that these compounds might exhibit comparable binding interactions with specific targets or share similar pharmacokinetic profiles. [, ]

Properties

Product Name

3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide

IUPAC Name

3-(4-methylphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]propanamide

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H26N2O2/c1-17-2-4-18(5-3-17)8-11-21(24)22-16-19-6-9-20(10-7-19)23-12-14-25-15-13-23/h2-7,9-10H,8,11-16H2,1H3,(H,22,24)

InChI Key

KMBPCSHXBNIYMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.